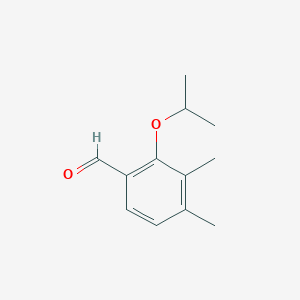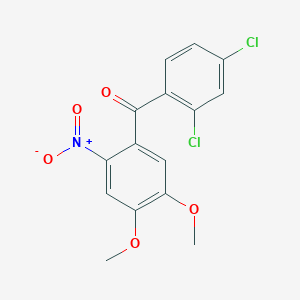
Fmoc-N-Me-His(Boc)-OH
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Fmoc-N-Methyl-Histidine(Boc)-OH: is a derivative of histidine, an essential amino acid. This compound is widely used in peptide synthesis due to its unique protective groups, which facilitate the selective deprotection and coupling reactions necessary for peptide chain elongation. The presence of the fluorenylmethyloxycarbonyl (Fmoc) group and the tert-butoxycarbonyl (Boc) group provides stability and specificity during synthesis.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of Fmoc-N-Methyl-Histidine(Boc)-OH typically involves the following steps:
Protection of the Histidine Side Chain: The imidazole ring of histidine is protected using the tert-butoxycarbonyl (Boc) group.
Methylation: The nitrogen atom in the imidazole ring is methylated using methyl iodide or a similar methylating agent.
Fmoc Protection: The amino group of histidine is protected using the fluorenylmethyloxycarbonyl (Fmoc) group.
Industrial Production Methods: Industrial production of Fmoc-N-Methyl-Histidine(Boc)-OH follows similar synthetic routes but on a larger scale. The process involves:
Batch or Continuous Flow Reactors: These reactors ensure efficient mixing and reaction control.
Purification: The product is purified using techniques such as crystallization, chromatography, and recrystallization to achieve high purity.
化学反应分析
Types of Reactions:
Deprotection Reactions: The Fmoc group can be removed using piperidine, while the Boc group can be removed using trifluoroacetic acid.
Coupling Reactions: The compound can undergo peptide coupling reactions using reagents like carbodiimides (e.g., DCC, EDC) and coupling additives (e.g., HOBt, HOAt).
Common Reagents and Conditions:
Deprotection: Piperidine for Fmoc removal, trifluoroacetic acid for Boc removal.
Coupling: Carbodiimides (DCC, EDC), coupling additives (HOBt, HOAt).
Major Products Formed:
Deprotected Histidine Derivatives: After removal of protective groups.
Peptide Chains: When coupled with other amino acids during peptide synthesis.
科学研究应用
Chemistry:
Peptide Synthesis: Used as a building block in the synthesis of peptides and proteins.
Solid-Phase Synthesis: Facilitates the stepwise assembly of peptide chains on a solid support.
Biology:
Protein Engineering: Used in the design and synthesis of modified proteins with specific functions.
Enzyme Studies: Helps in studying enzyme-substrate interactions by incorporating modified histidine residues.
Medicine:
Drug Development: Plays a role in the synthesis of peptide-based drugs and therapeutic agents.
Diagnostic Tools: Used in the development of diagnostic assays and imaging agents.
Industry:
Biotechnology: Employed in the production of recombinant proteins and peptides.
Pharmaceuticals: Integral in the manufacturing of peptide-based pharmaceuticals.
作用机制
Mechanism:
Peptide Bond Formation: The compound facilitates the formation of peptide bonds through nucleophilic attack by the amino group on the carbonyl carbon of the activated carboxyl group.
Selective Deprotection: The Fmoc and Boc groups provide selective protection and deprotection, allowing for precise control over the synthesis process.
Molecular Targets and Pathways:
Peptide Synthesis Pathways: Involves the activation of carboxyl groups and nucleophilic attack by amino groups.
Enzyme Interaction: Modified histidine residues can interact with enzymes, affecting their activity and function.
相似化合物的比较
Fmoc-Histidine(Boc)-OH: Lacks the methyl group on the imidazole ring.
Fmoc-N-Methyl-Histidine-OH: Lacks the Boc protective group.
Fmoc-Histidine-OH: Lacks both the methyl group and the Boc protective group.
Uniqueness:
Selective Protection: The presence of both Fmoc and Boc groups allows for selective protection and deprotection.
Methylation: The methyl group on the imidazole ring provides unique chemical properties and reactivity.
属性
分子式 |
C27H29N3O6 |
|---|---|
分子量 |
491.5 g/mol |
IUPAC 名称 |
(2S)-2-[9H-fluoren-9-ylmethoxycarbonyl(methyl)amino]-3-[1-[(2-methylpropan-2-yl)oxycarbonyl]imidazol-4-yl]propanoic acid |
InChI |
InChI=1S/C27H29N3O6/c1-27(2,3)36-26(34)30-14-17(28-16-30)13-23(24(31)32)29(4)25(33)35-15-22-20-11-7-5-9-18(20)19-10-6-8-12-21(19)22/h5-12,14,16,22-23H,13,15H2,1-4H3,(H,31,32)/t23-/m0/s1 |
InChI 键 |
PKVVXHCOKMCMHU-QHCPKHFHSA-N |
手性 SMILES |
CC(C)(C)OC(=O)N1C=C(N=C1)C[C@@H](C(=O)O)N(C)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 |
规范 SMILES |
CC(C)(C)OC(=O)N1C=C(N=C1)CC(C(=O)O)N(C)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


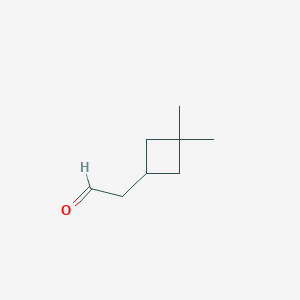
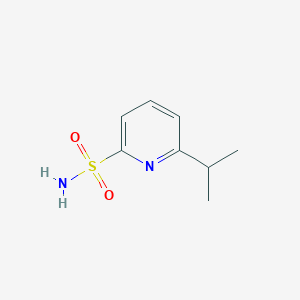
![7-Chloro-4-methyl-3-(methylamino)-4H-benzo[e][1,2,4]thiadiazine 1,1-dioxide](/img/structure/B13001816.png)
![2-amino-1-[(2S)-2-[(dimethylamino)methyl]pyrrolidin-1-yl]-3-methylbutan-1-one](/img/structure/B13001827.png)
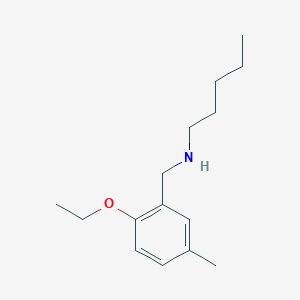
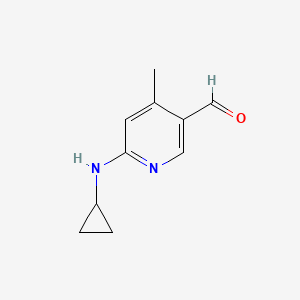
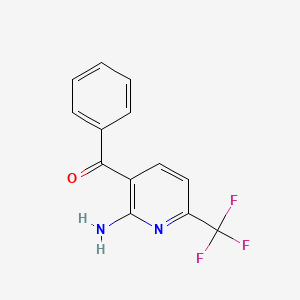
![4-Methylhexahydro-2H-benzo[b][1,4]oxazin-3(4H)-one](/img/structure/B13001844.png)
![2-(3-(4-Fluorophenyl)-2-oxo-8-oxa-1,4-diazaspiro[4.5]dec-3-en-1-yl)acetic acid](/img/structure/B13001852.png)
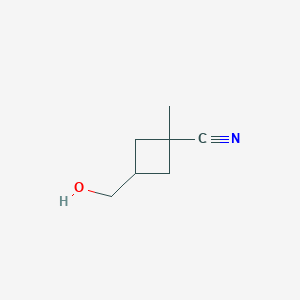
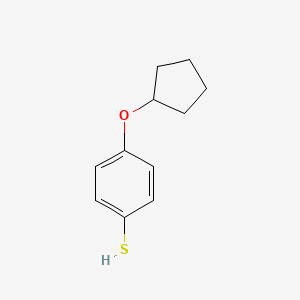
![1-(4-Methoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidine-4-thiol](/img/structure/B13001859.png)
